

# Spectroscopic Profile of 3-Pyridinebutanal: A Technical Guide

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## Compound of Interest

Compound Name: 3-Pyridinebutanal

Cat. No.: B132346

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Pyridinebutanal** (also known as 4-(pyridin-3-yl)butanal). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a combination of predicted data based on established spectroscopic principles and experimental data from closely related structural analogs. This approach offers valuable insights for the characterization and analysis of **3-Pyridinebutanal** in a research and development setting.

## Molecular Structure and Properties

- IUPAC Name: 4-(pyridin-3-yl)butanal
- Common Name: **3-Pyridinebutanal**
- CAS Number: 145912-93-2
- Molecular Formula: C<sub>9</sub>H<sub>11</sub>NO
- Molecular Weight: 149.19 g/mol

## Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **3-Pyridinebutanal** and its structural analogs.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **3-Pyridinebutanal** (in  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~9.8	t	1H	-CHO
~8.5	m	2H	Pyridine H-2, H-6
~7.5	m	1H	Pyridine H-4
~7.2	m	1H	Pyridine H-5
~2.8	t	2H	-CH <sub>2</sub> -CHO
~2.5	t	2H	Pyridine-CH <sub>2</sub> -
~2.0	p	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **3-Pyridinebutanal** (in  $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~202	-CHO
~150	Pyridine C-2
~148	Pyridine C-6
~138	Pyridine C-4
~136	Pyridine C-3
~123	Pyridine C-5
~43	-CH <sub>2</sub> -CHO
~32	Pyridine-CH <sub>2</sub> -
~25	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Note: Predicted chemical shifts are based on the analysis of related structures and standard NMR prediction software. Actual experimental values may vary.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-Pyridinebutanal**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Weak	Aromatic C-H stretch
~2930, ~2850	Medium	Aliphatic C-H stretch
~2720	Weak	Aldehydic C-H stretch
~1725	Strong	C=O stretch (aldehyde)
~1580, ~1480, ~1430	Medium-Weak	Pyridine ring C=C and C=N stretches
~1450	Medium	CH <sub>2</sub> bend
~710	Strong	Pyridine ring out-of-plane bend

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **3-Pyridinebutanal** (Electron Ionization)

m/z	Relative Intensity	Assignment
149	Moderate	[M] <sup>+</sup> (Molecular Ion)
120	Strong	[M - CHO] <sup>+</sup>
106	Moderate	[M - C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>
93	Very Strong	[C <sub>5</sub> H <sub>4</sub> NCH <sub>2</sub> ] <sup>+</sup> (tropylium-like ion)
78	Moderate	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup> (pyridyl cation)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Pyridinebutanal** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
  - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
  - Process the data with an exponential window function and Fourier transform.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Use a spectral width of approximately 220 ppm.
  - A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

### IR Spectroscopy

- Sample Preparation: Prepare a thin film of neat **3-Pyridinebutanal** between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and deposit it onto a salt plate, allowing the solvent to evaporate.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

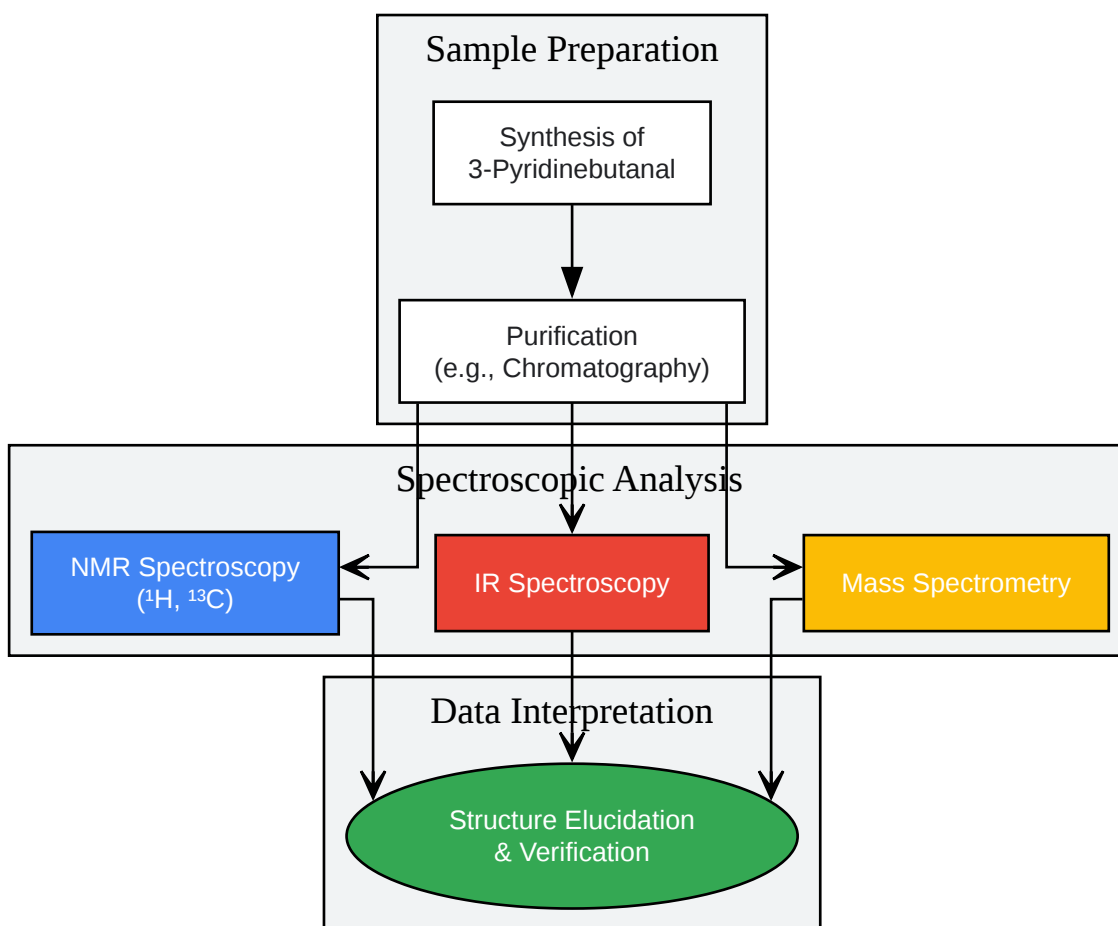
- Acquisition:
  - Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Average at least 16 scans to improve the signal-to-noise ratio.
  - Perform a background correction using the empty salt plates or the pure solvent.

## Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **3-Pyridinebutanal** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- Acquisition:
  - Use a standard electron energy of 70 eV for ionization.
  - Scan a mass range of approximately  $m/z$  40-200.
  - The fragmentation pattern will be recorded and plotted as relative intensity versus mass-to-charge ratio.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like **3-Pyridinebutanal**.



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Caption: Workflow for Spectroscopic Analysis.

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